molecular formula C20H17N3O5 B2674378 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852364-57-9

1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2674378
CAS No.: 852364-57-9
M. Wt: 379.372
InChI Key: MOATZWMWEBJINS-UHFFFAOYSA-N
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Description

1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, a nitrophenyl group, and a methoxy-substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridine ring. The synthetic route may include the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic compound, followed by its incorporation into the pyridine ring.

    Attachment of the methoxy-substituted phenyl group: This can be done through a nucleophilic substitution reaction, where the methoxy group is introduced onto the phenyl ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reagents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where dihydropyridine derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with similar therapeutic uses.

    Nicardipine: Used for its vasodilatory effects in the treatment of high blood pressure.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.

Properties

IUPAC Name

1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-14-4-2-5-15(12-14)13-28-22-11-3-6-18(20(22)25)19(24)21-16-7-9-17(10-8-16)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOATZWMWEBJINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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